
(1-Isothiocyanatoethenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Isothiocyanatoethenyl)benzene is an organic compound that features a benzene ring substituted with an isothiocyanatoethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Isothiocyanatoethenyl)benzene typically involves the reaction of benzene derivatives with isothiocyanates under controlled conditions. One common method is the electrophilic aromatic substitution reaction, where benzene reacts with an isothiocyanate in the presence of a catalyst to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Isothiocyanatoethenyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: Electrophilic and nucleophilic substitution reactions are common for this compound, where the isothiocyanato group can be replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form amines or thiols.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in polar solvents are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include substituted benzene derivatives, sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(1-Isothiocyanatoethenyl)benzene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (1-Isothiocyanatoethenyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The isothiocyanato group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl isothiocyanate: Similar structure but lacks the ethenyl group.
Benzyl isothiocyanate: Contains a benzyl group instead of an ethenyl group.
Allyl isothiocyanate: Features an allyl group instead of a benzene ring
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial contexts .
Propriétés
Numéro CAS |
87656-61-9 |
|---|---|
Formule moléculaire |
C9H7NS |
Poids moléculaire |
161.23 g/mol |
Nom IUPAC |
1-isothiocyanatoethenylbenzene |
InChI |
InChI=1S/C9H7NS/c1-8(10-7-11)9-5-3-2-4-6-9/h2-6H,1H2 |
Clé InChI |
HLPLXKDGJIKQGQ-UHFFFAOYSA-N |
SMILES canonique |
C=C(C1=CC=CC=C1)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


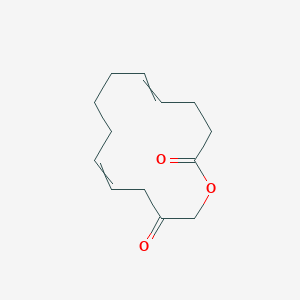
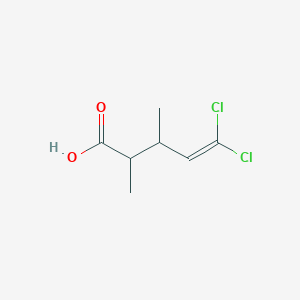

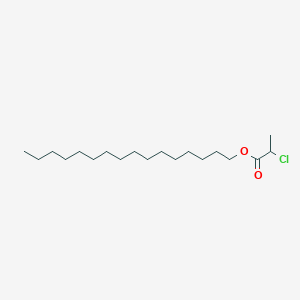
![1-{[2-(Phenoxymethyl)-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B14396861.png)
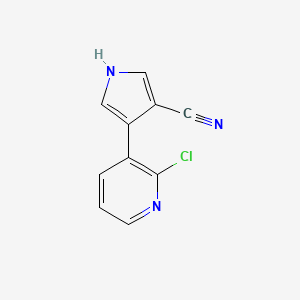
![1-[(2R)-2-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B14396873.png)

![Chloro{3-[dichloro(phenyl)silyl]propyl}ethyl(methyl)silane](/img/structure/B14396886.png)
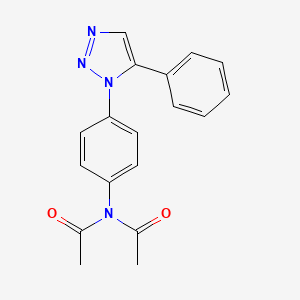
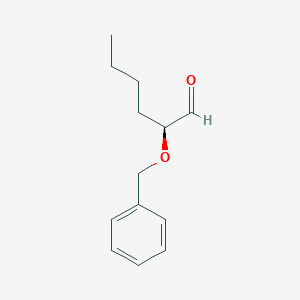
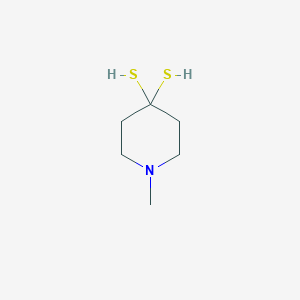
![2-[2-(Diethylamino)ethyl]-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14396905.png)
![2-[5-Methyl-2-(methylamino)benzene-1-sulfonyl]benzoic acid](/img/structure/B14396922.png)
